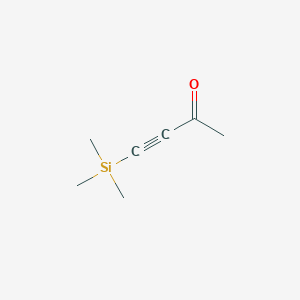![molecular formula C23H22N4O2S B1224733 (5E)-2-amino-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B1224733.png)
(5E)-2-amino-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-thiazolone is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Chemistry and Synthesis
The compound is a heterocyclic compound, which is a class of compounds known for its significance in medicinal chemistry. The reactivity and structural diversity of heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives, have made them valuable building blocks for the synthesis of various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds offer a versatile scaffold for synthesis due to their unique reactivity, paving the way for the creation of numerous heterocyclic compounds and dyes under mild reaction conditions (Gomaa & Ali, 2020).
Binding and Molecular Interaction
Minor groove binders like Hoechst 33258 are prominent for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used extensively in cell biology for various applications, demonstrating the potential of heterocyclic compounds in biological research and molecular interaction studies (Issar & Kakkar, 2013).
Biochemical Properties and Applications
The study of cytochrome P450 isoforms is crucial in understanding drug metabolism and potential drug-drug interactions. The selectivity of chemical inhibitors for various CYP isoforms is vital in deciphering the involvement of specific isoforms in drug metabolism, showcasing the importance of precise biochemical understanding in drug development and safety (Khojasteh et al., 2011).
properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5E)-2-amino-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H22N4O2S/c1-14(2)29-19-10-9-16(11-15(19)3)21-17(12-20-22(28)25-23(24)30-20)13-27(26-21)18-7-5-4-6-8-18/h4-14H,1-3H3,(H2,24,25,28)/b20-12+ |
InChI Key |
BITNRXKPTDBRDQ-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C/3\C(=O)N=C(S3)N)C4=CC=CC=C4)OC(C)C |
SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4)OC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-adamantylamino)-sulfanylidenemethyl]hexanamide](/img/structure/B1224652.png)
![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-2-[(4-nitrophenyl)thio]acetamide](/img/structure/B1224653.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1224654.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1224655.png)
![1-(3-Chlorophenyl)-3-[2-(thiophen-2-ylsulfonylamino)phenyl]urea](/img/structure/B1224660.png)
![N-[4-(difluoromethylthio)phenyl]-5-[(2-hydroxy-5-methoxyphenyl)-oxomethyl]-2-imino-3-pyrancarboxamide](/img/structure/B1224662.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1224663.png)


![2-(3-Hydroxyphenyl)-6-(1-piperidinyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B1224669.png)
![1-[2-[(4-Methylphenyl)thio]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1224671.png)
![2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)
![4-{[4-(4-Isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1224674.png)